molecular formula C13H18BrNO3 B8147551 tert-Butyl 4-bromo-3-methoxybenzylcarbamate

tert-Butyl 4-bromo-3-methoxybenzylcarbamate

Cat. No.: B8147551
M. Wt: 316.19 g/mol
InChI Key: HCWVVELNTVBUAS-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-methoxybenzylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, and a methoxy group attached to a benzylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3-methoxybenzylcarbamate typically involves the reaction of 4-bromo-3-methoxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-bromo-3-methoxybenzylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzylcarbamates.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamines.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-3-methoxybenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its structure allows for modifications that can enhance binding affinity and specificity towards target enzymes.

Medicine: this compound is investigated for its potential use in drug development. It can be modified to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methoxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-3-methoxybenzoate
  • tert-Butyl 4-bromo-3-methoxybenzamide
  • tert-Butyl bromoacetate

Comparison:

  • tert-Butyl 4-bromo-3-methoxybenzoate: Similar in structure but lacks the carbamate group, making it less versatile in certain chemical reactions.
  • tert-Butyl 4-bromo-3-methoxybenzamide: Contains an amide group instead of a carbamate, which can influence its reactivity and binding properties.
  • tert-Butyl bromoacetate: Features a bromoacetate group, making it more reactive in nucleophilic substitution reactions but less stable under certain conditions.

The uniqueness of tert-Butyl 4-bromo-3-methoxybenzylcarbamate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-3-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)11(7-9)17-4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWVVELNTVBUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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